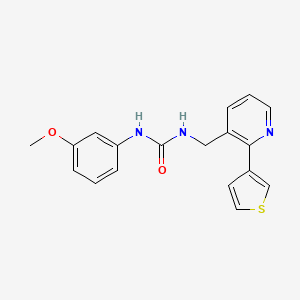
1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a urea derivative that has gained attention for its diverse biological activities. Urea derivatives, particularly those incorporating heterocycles, have been noted for their pharmacological potential, including anticancer, antimicrobial, and antiviral activities. This article explores the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the reaction of 3-methoxyphenyl isocyanate with thiophen-3-yl pyridin-3-amine under controlled conditions. The resulting product is purified through crystallization techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have demonstrated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| 1 | EKVX | 1.7 | 21.5 | 25.9 |
| 2 | RPMI-8226 | 28.7 | 15.9 | 27.9 |
| 3 | OVCAR-4 | 25.1 | 77.5 | 93.3 |
These values indicate the concentration required to inhibit cell growth by 50% (GI50), the concentration that inhibits tumor growth (TGI), and the lethal concentration (LC50) for various cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 1 |
These minimum inhibitory concentrations (MIC) demonstrate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria .
Antiviral Potential
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess antiviral properties:
| Virus | IC50 (μM) |
|---|---|
| MERS-CoV | 0.14 |
| HIV | 0.62 |
The IC50 values indicate the concentration needed to inhibit viral replication by half, showcasing the potential of this compound in antiviral drug development .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of urea derivatives. Modifications in the phenyl and pyridine rings can significantly influence their potency:
- Substituents on the Phenyl Ring : The presence of methoxy groups enhances solubility and bioavailability.
- Pyridine Ring Variations : Alterations in nitrogen positioning and substituents can modulate receptor interactions and enhance selectivity towards target proteins.
Case Study 1: Anticancer Efficacy in Preclinical Models
In a study evaluating various urea derivatives, a compound structurally related to our target was found to significantly reduce tumor size in xenograft models of breast cancer when administered at doses of 10 mg/kg . This highlights the therapeutic potential of urea derivatives in oncology.
Case Study 2: Antimicrobial Effectiveness Against Resistant Strains
Another study focused on the antimicrobial efficacy of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA). The tested derivative exhibited a MIC of 0.5 μg/mL, outperforming standard antibiotics like vancomycin . This suggests a promising avenue for developing new treatments against resistant bacterial strains.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-6-2-5-15(10-16)21-18(22)20-11-13-4-3-8-19-17(13)14-7-9-24-12-14/h2-10,12H,11H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGVHQHCOMIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














